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Compound of Interest

Compound Name: 6-Iodoindolin-2-one

CAS No.: 919103-45-0

Cat. No.: B3030561 Get Quote

The indolin-2-one (or oxindole) scaffold is a privileged structure in medicinal chemistry, forming

the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its

rigid, bicyclic framework provides a versatile template for introducing functional groups in a

well-defined three-dimensional space, enabling precise interactions with biological targets. The

introduction of a halogen, specifically iodine at the C6 position, transforms the otherwise stable

benzene ring into a reactive handle for sophisticated molecular engineering, primarily through

transition-metal-catalyzed cross-coupling reactions.[3]

6-Iodoindolin-2-one has emerged as a particularly valuable intermediate in the synthesis of

protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][3][4] The

iodine atom serves as a key point of diversification, allowing for the facile introduction of

various aryl and heteroaryl moieties via reactions like the Suzuki or Heck coupling, which is

fundamental in building the complex pharmacophores required for potent and selective kinase

inhibition.

Molecular Structure and Physicochemical
Properties
Understanding the fundamental properties of 6-iodoindolin-2-one is essential for its effective

use in synthesis.

Chemical Structure
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The molecule consists of a bicyclic structure where a benzene ring is fused to a five-membered

lactam (a cyclic amide) ring. The iodine atom is substituted at position 6 of the benzene ring,

and a carbonyl group is present at position 2 of the pyrrolidinone ring.

Caption: Workflow for the multi-step synthesis of 6-Iodoindolin-2-one.

Step 1: Electrophilic Iodination of 2-Chloro-nitrobenzene

Objective: To regioselectively introduce an iodine atom onto the aromatic ring, directed by

the existing substituents.

Causality: The nitro group is a strong deactivating group and a meta-director, while the

chloro group is deactivating but an ortho-, para-director. The position para to the chlorine and

meta to the nitro group (C5) is the most activated site for electrophilic substitution. A strong

iodinating system (I₂ activated by an oxidant like NaIO₄ in strong acid) is required to

overcome the deactivated nature of the ring.

Protocol:

Charge a jacketed reactor with acetic acid and acetic anhydride at 10 °C.

Add sodium periodate (NaIO₄) and iodine (I₂) powders under stirring.

Carefully add concentrated sulfuric acid (H₂SO₄) dropwise, maintaining the internal

temperature below 30 °C.

Add 2-chloro-nitrobenzene in one portion and gradually heat the mixture to ~64 °C.

Monitor the reaction by HPLC or TLC until the starting material is consumed.

Cool the reaction mixture and quench by pouring it into an ice/water slurry.

Filter the resulting solid, wash with water, and dry to yield 2-chloro-5-iodonitrobenzene.

Step 2: Nucleophilic Aromatic Substitution with a Malonate Ester

Objective: To displace the chlorine atom with a carbon nucleophile, installing the backbone

for the future lactam ring.
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Causality: The nitro group ortho to the chlorine atom strongly activates it towards nucleophilic

aromatic substitution (SNAAr). A soft carbon nucleophile, the enolate of dimethylmalonate

(generated in situ with a base like sodium ethoxide), readily displaces the chloride.

Protocol:

To a jacketed reactor, charge N,N-dimethylacetamide (DMAc) and sodium ethoxide

(NaOEt) powder at 20 °C.

Add diethylmalonate dropwise, maintaining the temperature around 10 °C to control the

exothermic enolate formation.

Add the 2-chloro-5-iodonitrobenzene from Step 1 and heat the mixture.

Monitor the reaction for completion.

Cool the mixture and quench with a cold aqueous HCl solution.

Stir for an additional hour to ensure complete precipitation.

Collect the solid by filtration and wash with water to afford 2-(4-iodo-2-nitrobenzene)-

dimethylmalonate.

Step 3: Reductive Cyclization and Decarboxylation

Objective: To simultaneously reduce the nitro group to an amine and induce intramolecular

cyclization to form the indolinone ring.

Causality: Tin(II) chloride (SnCl₂) is a classical reagent for the reduction of aromatic nitro

groups to anilines. In an alcoholic solvent under heat, the newly formed aniline immediately

attacks one of the adjacent ester carbonyls in an intramolecular fashion. This cyclization

(lactamization) is followed by the hydrolysis and decarboxylation of the remaining ester

group under the reaction conditions, leading directly to the final product.

Protocol:

Charge a reactor with 2-(4-iodo-2-nitrobenzene)-dimethylmalonate and ethanol.
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Add a portion of tin(II) chloride dihydrate (SnCl₂·2H₂O) powder and heat the mixture to 70

°C for 1 hour.

Add the remaining portions of SnCl₂·2H₂O and continue stirring until the reaction is

complete.

Cool the mixture and collect the solid by filtration.

Wash the crude solid with water.

Purify the crude product by recrystallization from acetic acid, followed by washing with

aqueous HCl, to yield high-purity 6-iodoindolin-2-one. [5][6]

Alternative Synthetic Routes
Direct Iodination of Indolin-2-one:

A more convergent approach is the direct electrophilic iodination of commercially available

indolin-2-one (oxindole).

Mechanism: This reaction proceeds via electrophilic aromatic substitution. The choice of

iodinating agent and reaction conditions is critical to control regioselectivity. Reagents such

as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent (e.g., HIO₃) are

commonly used. [7]* Challenges and Rationale: The oxindole ring system is activated

towards electrophilic substitution. The primary challenge is achieving selectivity for the C6

position over the more electronically activated C5 and C7 positions. The directing influence

of the acyl-amino group and steric factors can be manipulated by adjusting solvents and

reagents, but mixtures of isomers are common, often requiring chromatographic separation.

Synthesis via Sandmeyer Reaction:

This classical transformation provides a reliable, albeit longer, route from an amino-precursor.

[8][9]

Mechanism: The Sandmeyer reaction converts a primary aromatic amine into a diazonium

salt, which is then displaced by an iodide nucleophile. [10][11]The process does not typically

require a copper catalyst for iodination, unlike chlorination or bromination. [10]* Workflow:
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Diazotization: 6-Aminoindolin-2-one is treated with sodium nitrite (NaNO₂) in a strong acid

(e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Iodide Displacement: A solution of potassium iodide (KI) is added to the in-situ generated

diazonium salt. The diazonium group, being an excellent leaving group (N₂ gas), is

displaced by the iodide ion to form 6-iodoindolin-2-one.

Applications in Medicinal Chemistry
The iodine atom at the C6 position is the key to the synthetic utility of 6-iodoindolin-2-one. It

serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the

construction of carbon-carbon and carbon-heteroatom bonds.

Caption: Use of 6-Iodoindolin-2-one in Suzuki cross-coupling reactions.

This reactivity is extensively exploited in the synthesis of tyrosine kinase inhibitors. For

example, the core of Sunitinib, an FDA-approved drug for renal cell carcinoma, is an indolinone

derivative. The synthesis of such complex molecules often involves a key step where a C6-

halogenated indolinone is coupled with a suitable aromatic or heteroaromatic partner.

Safety and Handling
6-Iodoindolin-2-one is an irritant and should be handled with appropriate care. [12]* Personal

Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab

coat.

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or

contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from light to prevent

degradation.

Conclusion
6-Iodoindolin-2-one is a high-value synthetic intermediate whose importance is firmly

established in the field of medicinal chemistry. Its well-defined structure and the strategic

placement of the iodine atom provide a robust platform for the synthesis of complex molecular
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architectures, particularly for the development of targeted cancer therapies. The detailed multi-

step synthesis presented here offers a reliable and scalable method for its preparation, while

alternative routes like direct iodination or the Sandmeyer reaction provide additional strategic

options for the synthetic chemist. A thorough understanding of its properties and synthesis is

therefore essential for any researcher working in drug discovery and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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